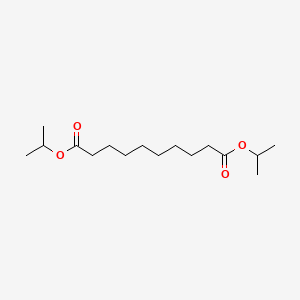

Diisopropyl sebacate

Overview

Description

Diisopropyl sebacate (DIPS) is a chemical compound with the molecular formula C14H26O4. It is a colorless, odorless, and viscous liquid that is soluble in water and other organic solvents. DIPS is used in a variety of applications, including as a plasticizer, a solvent, a lubricant, and a surfactant. In addition, DIPS has been used as a component of emulsions, coatings, and adhesives. It is also used in the synthesis of pharmaceuticals, cosmetics, and other chemical products.

Scientific Research Applications

1. Adjuvant Effect in Immunology

Diisopropyl sebacate (DIPS) demonstrated an adjuvant effect in a study on mouse models of contact hypersensitivity. It facilitated skin sensitization to fluorescein isothiocyanate (FITC) and increased dendritic cell trafficking, activating the transient receptor potential ankyrin 1 (TRPA1) channel. This suggests its potential as an adjuvant in immunological contexts (Kurohane et al., 2018).

2. Analytical Chemistry Applications

Diisopropyl phosphite, a component in sebacate-based lubricants, was investigated for its determination in lubricants through various methods. This includes titrimetric, gravimetric, and spectrophotometric analyses, showcasing its relevance in analytical chemistry and lubricant analysis (Norwitz et al., 1971).

3. Influence on Skin Permeation

In pharmacology, the effect of fatty acid diesters, including diisopropyl adipate, on skin permeation of anti-inflammatory drugs was studied. The research indicated that such diesters could enhance the penetration of drugs through the skin, potentially impacting transdermal drug delivery (Takahashi et al., 2002).

4. Role in Plasticizer Industry

This compound is widely used in the plasticizer industry. Its effects on the characteristics of selected cyclic nitramines were explored, showing its impact on the physical properties of plastic explosives (Elbeih et al., 2013). Additionally, diisooctyl sebacate, closely related to this compound, has applications in plastics, paints, rubber, and adhesives, highlighting the broader use of sebacate esters in industrial applications (Xue-jun, 2003).

5. Use in Pharmacological Formulations

This compound has been utilized in the formulation of pharmacological agents, such as in the study of propofol formulations. Propofol, a widely used anesthetic, contains diisopropyl phenol, and research into its formulation and delivery systems involves compounds like this compound (Trapani et al., 2000).

Mechanism of Action

Target of Action

Diisopropyl Sebacate primarily targets the skin and hair in cosmetic and personal care applications . It serves as an emollient, improving the texture and spreadability of skincare and haircare products .

Mode of Action

this compound is a diester of sebacic acid, a dibasic acid, and isopropanol . It works by moisturizing and softening the skin, enhancing the texture of formulations, and improving their spreadability . It also acts as a solvent and plasticizer in various formulations such as lipsticks, nail polishes, and hair sprays to help dissolve other ingredients and improve the product’s texture .

Biochemical Pathways

It is known to enhance the texture and spreadability of skincare and haircare products . It also helps to reduce the stiffness and brittleness of products, making them more flexible and easier to apply .

Pharmacokinetics

this compound is a synthetic ingredient made by the reaction of sebacic acid with isopropyl alcohol . It is a clear, colorless, and odorless liquid that is insoluble in water . It has a low toxicity profile and is biodegradable . .

Result of Action

The primary result of this compound’s action is the improvement of the texture and spreadability of skincare and haircare products without leaving a greasy or oily residue . It moisturizes and softens the skin, and enhances water resistance in sunscreens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is advisable to avoid dust generation when handling this compound . Moreover, it should be stored in a cool, dry, and well-ventilated place, away from fire sources and oxidizing agents .

Biochemical Analysis

Biochemical Properties

Diisopropyl sebacate plays a significant role in biochemical reactions, particularly in its function as a plasticizer and solvent. It interacts with various enzymes and proteins, facilitating the dissolution and distribution of other compounds within a formulation. For instance, this compound can enhance the penetration of active ingredients into the skin by interacting with skin lipids and proteins, thereby improving the efficacy of topical applications .

Cellular Effects

This compound has been shown to influence cellular processes, particularly in skin cells. It acts as an emollient, moisturizing and softening the skin, which can affect cell signaling pathways related to hydration and barrier function. Additionally, this compound can enhance the delivery of active ingredients to target cells, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with skin lipids and proteins. It enhances the solubility and penetration of other compounds by disrupting the lipid bilayer of cell membranes. This disruption facilitates the transport of active ingredients into cells, where they can exert their biological effects. This compound does not significantly inhibit or activate enzymes but rather acts as a facilitator for other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal conditions but can degrade when exposed to extreme temperatures or prolonged UV radiation. Long-term studies have shown that this compound maintains its efficacy as an emollient and plasticizer over extended periods, although its stability can be influenced by the formulation’s pH and other environmental factors .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low to moderate doses, it is well-tolerated and does not exhibit significant toxicity. At high doses, this compound can cause skin irritation and sensitization. These effects are dose-dependent and highlight the importance of using appropriate concentrations in formulations .

Metabolic Pathways

This compound is metabolized primarily through enzymatic hydrolysis, resulting in the cleavage of the ester bond to produce sebacic acid and isopropanol. These metabolites are further processed through standard metabolic pathways, with sebacic acid undergoing beta-oxidation and isopropanol being converted to acetone and subsequently excreted .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It interacts with lipid membranes and binding proteins, facilitating its movement across cellular compartments. The compound tends to accumulate in lipid-rich areas, enhancing its efficacy as an emollient and plasticizer .

Subcellular Localization

This compound is predominantly localized in the lipid bilayers of cell membranes and within lipid droplets in the cytoplasm. Its localization is influenced by its lipophilic nature, allowing it to integrate seamlessly into lipid-rich environments. This subcellular distribution is crucial for its role in enhancing the solubility and penetration of other compounds .

Properties

IUPAC Name |

dipropan-2-yl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-13(2)19-15(17)11-9-7-5-6-8-10-12-16(18)20-14(3)4/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKBBSZEQRFVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064720 | |

| Record name | Decanedioic acid, bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7491-02-3 | |

| Record name | Diisopropyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7491-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-methylethyl)decanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1,10-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, bis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8T3X564IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)